molecular formula C11H14O2 B8646472 2-Pentylcyclohexa-2,5-diene-1,4-dione CAS No. 161691-33-4

2-Pentylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B8646472
CAS No.: 161691-33-4
M. Wt: 178.23 g/mol
InChI Key: ASHWETAABNNORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pentylcyclohexa-2,5-diene-1,4-dione is a synthetic cyclohexadienedione derivative characterized by a pentyl (-C₅H₁₁) substituent at position 2 of its aromatic ring. Cyclohexadienediones are redox-active molecules, often serving as intermediates in organic synthesis or as bioactive agents due to their quinonoid structure, which enables electron transfer and radical scavenging .

Properties

CAS No.

161691-33-4

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-pentylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C11H14O2/c1-2-3-4-5-9-8-10(12)6-7-11(9)13/h6-8H,2-5H2,1H3

InChI Key

ASHWETAABNNORQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=O)C=CC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2-pentylcyclohexa-2,5-diene-1,4-dione with structurally related compounds, focusing on substituent effects, biological activities, synthesis methods, and environmental implications.

Substituent Variations and Physicochemical Properties

Substituents on the cyclohexadienedione core significantly influence solubility, stability, and reactivity. Key analogs include:

Compound Name Substituent(s) Molecular Weight LogP<sup>a</sup> PSA<sup>b</sup> (Ų) Key Properties Source/Application
This compound C₅H₁₁ at C2 222.3<sup>c</sup> ~3.5 (estimated) ~34.14 Hydrophobic; redox-active Synthetic (inferred from analogs)
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) C₁₂H₂₅ at C2, OCH₃ at C6 364.5 6.2 43.4 Isolated from Averrhoa carambola; bioactive Antidiabetic, anti-inflammatory agent
2-Phenylcyclohexa-2,5-diene-1,4-dione C₆H₅ at C2 186.2 2.1 34.14 Crystalline solid; used in organic synthesis Quinone precursor
6-PPDQ (2-((4-methylpentan-2-yl)amino)-5-(phenylamino) derivative) Branched C5 alkylamino, phenylamino 339.4 3.15 40.62 Environmental contaminant; toxic to aquatic life Rubber antioxidant degradation product
2,5-Bis(dipropylamino)cyclohexa-2,5-diene-1,4-dione N(C₃H₇)₂ at C2 and C5 306.2 3.15 40.62 High solubility in polar solvents Materials science

<sup>a</sup> LogP: Partition coefficient (octanol/water). <sup>b</sup> PSA: Polar surface area. <sup>c</sup> Estimated using analogs (e.g., 2-methyl: C7H6O3, 138.1 g/mol ).

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